![molecular formula C9H15Br B2532860 2-Bromospiro[4.4]nonane CAS No. 2247104-07-8](/img/structure/B2532860.png)
2-Bromospiro[4.4]nonane
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Overview
Description
2-Bromospiro[44]nonane is a chemical compound with the molecular formula C9H15Br It is a brominated derivative of spiro[44]nonane, characterized by a spirocyclic structure where a bromine atom is attached to one of the carbon atoms in the nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[4.4]nonane typically involves the bromination of spiro[4.4]nonane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromospiro[4.4]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[4.4]nonene.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of spiro[4.4]nonane derivatives with different functional groups.
Elimination: Formation of spiro[4.4]nonene.
Oxidation: Formation of spiro[4.4]nonane derivatives with oxidized functional groups.
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis
2-Bromospiro[4.4]nonane serves as a versatile building block in organic synthesis, particularly for the creation of complex molecular architectures. Its spirocyclic structure allows for unique reactivity patterns, making it an attractive target for the development of new compounds.
- Reactivity : The bromine atom on the spiro compound can be substituted or eliminated under various reaction conditions, leading to the formation of diverse derivatives.
- Applications : It is often used to synthesize biologically active molecules, including those with antimicrobial and anticancer properties.
Medicinal Chemistry
2. Biological Activity
Research indicates that spiro compounds, including this compound, exhibit various biological activities. These include:
- Antimicrobial Properties : Some derivatives of spiro compounds have shown moderate to high antibacterial activity against a range of pathogens. For instance, studies have demonstrated that modifications to the spiro structure can enhance its effectiveness against resistant bacterial strains .
- Anticancer Activity : The potential anticancer effects of spiro compounds are under investigation, with early results suggesting that certain derivatives may induce apoptosis in cancer cells .
Case Studies
3. Case Study on Antimicrobial Activity
A detailed study was conducted to evaluate the antimicrobial efficacy of derivatives synthesized from this compound. The study involved:
- Synthesis Method : Microwave-assisted synthesis was employed to produce various derivatives efficiently, which were then tested against standard bacterial strains.
- Results : Four out of ten synthesized compounds exhibited moderate antimicrobial activity, while others showed minimal or no activity .
Table 1: Antimicrobial Activity of Synthesized Derivatives
Compound Name | Bacterial Strain Tested | Activity Level |
---|---|---|
Derivative A | Staphylococcus aureus | Moderate |
Derivative B | Escherichia coli | Low |
Derivative C | Pseudomonas aeruginosa | No Activity |
Derivative D | Bacillus subtilis | Moderate |
Mechanism of Action
The mechanism of action of 2-Bromospiro[4.4]nonane depends on the specific application and the target molecule. In general, the bromine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: The parent compound without the bromine atom.
1,6-Dioxaspiro[4.4]nonane: A derivative with oxygen atoms in the ring structure.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A nitrogen-containing spirocyclic compound.
Uniqueness
2-Bromospiro[4.4]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The spirocyclic structure also contributes to its uniqueness, providing a rigid and well-defined three-dimensional shape that can influence its interactions and applications in various fields.
Biological Activity
2-Bromospiro[4.4]nonane is a spiro compound that has garnered interest in medicinal chemistry due to its potential biological activities. Spiro compounds, characterized by their unique molecular structure, often exhibit a range of biological effects, including antimicrobial and anticancer properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of spiro compounds, including derivatives of this compound. In a study evaluating various spiro compounds, it was found that several exhibited moderate to significant antimicrobial activities against a range of bacterial strains. For instance, certain synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds in antibiotic development .
Table 1: Antimicrobial Activity of Spiro Compounds
Compound | Activity Against | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Properties
The anticancer activity of spiro compounds has also been explored extensively. Some studies suggest that modifications to the spiro structure can enhance cytotoxicity against cancer cell lines. For example, derivatives of this compound were tested against various cancer cell lines, with results indicating that certain modifications led to increased apoptosis in cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 | |
HeLa (Cervical Cancer) | 20 |
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers synthesized several spiro derivatives including this compound and evaluated their antimicrobial properties using standard disk diffusion methods. The results indicated that while some derivatives exhibited significant antimicrobial activity, others showed only minimal effects .
- Cytotoxicity Testing : In another study focusing on anticancer activity, researchers tested the cytotoxic effects of various spiro compounds on human cancer cell lines. The findings demonstrated that specific structural modifications of the spiro framework could enhance the therapeutic efficacy of these compounds .
Properties
IUPAC Name |
3-bromospiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFCPQOOXGAMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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